molecular formula C36H24N2 B8196164 3,8-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline

3,8-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline

Cat. No.: B8196164
M. Wt: 484.6 g/mol
InChI Key: OWBSVQOUBMENBM-UHFFFAOYSA-N
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Description

3,8-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline (CAS: 796847-41-1) is a rigid, planar aromatic ligand featuring two biphenyl groups at the 3- and 8-positions of the phenanthroline core. This structural design enhances π-conjugation and steric bulk, making it valuable in coordination chemistry, catalysis, and materials science. Its synthesis typically involves Suzuki–Miyaura cross-coupling reactions between 2,9-dichloro-1,10-phenanthroline and biphenyl boronic acid derivatives under palladium catalysis . The biphenyl substituents improve solubility in organic solvents and modulate electronic properties, enabling applications in electroluminescent materials and metal-organic frameworks (MOFs) .

Properties

IUPAC Name

3,8-bis(4-phenylphenyl)-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-3-7-25(8-4-1)27-11-15-29(16-12-27)33-21-31-19-20-32-22-34(24-38-36(32)35(31)37-23-33)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBSVQOUBMENBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C4C(=C3)C=CC5=CC(=CN=C54)C6=CC=C(C=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,10-phenanthroline and 4-bromobiphenyl.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 1,10-phenanthroline is coupled with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While the laboratory-scale synthesis of 3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the Suzuki coupling reaction to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of phenanthroline-3,8-dicarboxylic acid.

    Reduction: Formation of 3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline derivatives with reduced functional groups.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Catalysis

The compound has been extensively studied for its role as a ligand in transition metal-catalyzed reactions. The unique structure of 3,8-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline allows it to form stable complexes with various metals, enhancing catalytic activity in several reactions.

Key Reactions:

  • Palladium-Catalyzed Reactions: The compound serves as a bidentate ligand that facilitates reactions such as allylic substitution and cross-coupling reactions. It has shown improved yields and selectivity in these processes compared to traditional ligands .
  • Copper-Catalyzed Reactions: In copper-catalyzed azide-alkyne cycloaddition reactions, the compound enhances the reaction efficiency and product yield .

Material Science

This compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and photonic devices.

Applications Include:

  • Organic Light Emitting Diodes (OLEDs): Its ability to act as a phosphorescent emitter has been explored for use in OLEDs, providing high efficiency and stability .
  • Solar Cells: The compound has also been investigated for its potential in dye-sensitized solar cells due to its strong light absorption properties .

Biological Applications

The biological activity of this compound has garnered attention for its potential therapeutic applications.

Case Studies:

  • Anticancer Activity: Research indicates that derivatives of 1,10-phenanthroline exhibit significant cytotoxic effects against various cancer cell lines. The biphenyl substitution enhances interaction with biological targets .
  • Metal Complexes in Drug Design: Complexes formed with transition metals using this ligand have shown promising results in enhancing the bioavailability and efficacy of therapeutic agents .

Analytical Chemistry

The compound is utilized as a chelating agent in analytical chemistry for the detection and quantification of metal ions.

Applications:

  • Fluorescent Probes: The photophysical properties allow it to be used as a fluorescent probe for metal ion detection in environmental samples .
  • Chromatography: Its ability to form stable complexes aids in the separation processes during chromatographic analysis .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
CatalysisPalladium-catalyzed reactions
Material ScienceOLEDs and solar cells
Biological ApplicationsAnticancer activity
Analytical ChemistryMetal ion detection

Mechanism of Action

The mechanism of action of 3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline involves its ability to coordinate with metal ions and interact with biological molecules such as DNA. The compound can form stable complexes with metal ions through its nitrogen atoms, which can then interact with DNA by intercalation or groove binding. These interactions can disrupt the normal function of DNA and enzymes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenanthroline Derivatives

Compound Substituent Positions Key Features Applications References
3,8-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline 3,8 Enhanced π-stacking, rigid planar structure, high thermal stability OLEDs, catalysis, MOFs
4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline 4,7 Reduced steric hindrance, improved luminescence quantum yield Light-emitting devices, sensors
2,9-Bis(4-pyridylmethoxy)-1,10-phenanthroline 2,9 Flexible pyridyl arms, strong metal-binding affinity Coordination polymers, biomimetic catalysts
2,9-Di(phenanthren-9-yl)-1,10-phenanthroline 2,9 Extended π-system, high electron mobility Organic semiconductors, photocatalysis
  • Electronic Effects : The 3,8-substitution pattern in the target compound creates a symmetrical, electron-deficient core, ideal for stabilizing transition metals (e.g., Ru, Ir) in catalytic cycles . In contrast, 4,7-substituted analogs exhibit higher electron density due to reduced conjugation disruption, favoring luminescent applications .
  • Steric Considerations : 3,8-Di-biphenyl groups introduce significant steric bulk, limiting accessibility to metal centers compared to smaller substituents (e.g., pyridyl or methyl groups) .

Table 3: Application-Specific Performance

Compound DNA G-Quadruplex Stabilization Antiproliferative Activity (IC₅₀, μM) Tyrosinase Inhibition (IC₅₀, μM) References
This compound Moderate (ΔTm = +8°C) Not reported Not reported
2,9-Bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline High (ΔTm = +15°C) 0.5–2.0 N/A
Biphenyl ester derivatives N/A N/A 0.8–5.2
  • Biological Activity: Unlike biphenyl ester derivatives (e.g., 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates), which show potent tyrosinase inhibition for dermatological use , phenanthroline derivatives with aminomethyl groups exhibit stronger DNA G-quadruplex stabilization, relevant in anticancer research .

Biological Activity

3,8-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline is a complex organic compound with significant potential in biological applications due to its unique structural features and chemical properties. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, particularly DNA, and its potential therapeutic applications.

Structural Overview

The compound's molecular formula is C36H24N2C_{36}H_{24}N_{2}, characterized by two biphenyl groups attached to the 3 and 8 positions of the phenanthroline backbone. This structure confers a high degree of rigidity and symmetry, which is essential for its biological interactions. The presence of nitrogen atoms in the phenanthroline moiety allows for coordination with metal ions, enhancing its reactivity and potential biological activity .

This compound primarily exhibits biological activity through:

  • DNA Intercalation : The compound can intercalate between DNA base pairs due to its planar structure. This interaction can disrupt normal DNA function, leading to cytotoxic effects in cells .
  • Metal Ion Coordination : The ability to form stable complexes with transition metals enhances its biological efficacy. These metal complexes can exhibit altered electronic properties that may improve their interaction with biological targets .

Cytotoxicity and Antitumor Potential

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that it induces cell death via apoptosis and autophagy pathways through the generation of reactive oxygen species (ROS) .

Table 1: Cytotoxic Activity Against Selected Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15DNA intercalation
MCF-720ROS production
A54918Apoptosis induction

Case Studies

  • Study on Metal Complexes : A study evaluated the cytotoxicity of various metal complexes derived from this compound. The results indicated that while the free ligand had significant activity, the metal complexes often exhibited enhanced potency due to improved cellular uptake and stability .
  • Intercalation Studies : Another research focused on the intercalation properties of this compound with DNA. It was found that the biphenyl substituents increased the steric hindrance but also enhanced binding affinity due to π-π stacking interactions with DNA bases .

Implications for Drug Development

The unique properties of this compound make it a promising candidate for further development in anticancer therapies. Its ability to intercalate DNA and form stable metal complexes suggests potential applications in targeted drug delivery systems or as a scaffold for designing new therapeutic agents .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm substitution patterns via aromatic proton shifts (e.g., downfield shifts for protons adjacent to electron-withdrawing biphenyl groups).
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • Elemental analysis : Ensure C, H, N percentages align with theoretical values (±0.4% tolerance).
  • Single-crystal X-ray diffraction : Resolve spatial arrangement of biphenyl groups, though crystallization may require slow diffusion of hexane into DCM solutions .

How can researchers resolve contradictions in reported biological activity data for phenanthroline derivatives?

Advanced Research Question
Discrepancies in biological data (e.g., antiproliferative effects) often arise from variations in experimental design :

  • Cellular models : Use standardized cell lines (e.g., K562 leukemic cells) and control for passage number .
  • G-quadruplex targeting assays : Employ FRET-melting or SPR to validate binding specificity .
  • Dosage consistency : Compare molar concentrations rather than mass-based metrics.
    Meta-analyses of published IC₅₀ values, normalized to assay conditions, can clarify trends .

What role does this compound play in the design of luminescent metal complexes?

Advanced Research Question
As a chelating ligand , this compound can coordinate transition metals (e.g., Ru(II), Os(II)) to form complexes with tunable emission. For instance, 4,7-diphenyl-1,10-phenanthroline in Os(II) complexes produces red phosphorescence (λem ~650 nm) with quantum efficiencies up to 45% . Key design considerations:

  • Ancillary ligands : Pair with π-acidic ligands (e.g., diphenylphosphine) to stabilize MLCT states.
  • Solvent effects : Polar solvents (e.g., ethanol) enhance emission intensity via reduced non-radiative decay .

How can researchers optimize ligand-metal stoichiometry in phenanthroline-based coordination polymers?

Advanced Research Question
Stoichiometry depends on metal ion geometry and ligand denticity. For divalent metals (e.g., Zn(II), Cu(I)):

  • 1:1 ligand:metal ratios favor mononuclear complexes.
  • 2:1 ratios promote binuclear structures, as seen in [Ru(phen)₃]²⁺ analogues .
    Titration experiments monitored by UV-Vis or fluorescence spectroscopy help identify saturation points. XANES/EXAFS can further elucidate coordination environments .

What strategies mitigate challenges in synthesizing this compound derivatives with electron-deficient aryl groups?

Basic Research Question
Electron-deficient boronic acids (e.g., nitro- or cyano-substituted) require modified Suzuki conditions:

  • Higher catalyst loading (5–10 mol% Pd).
  • Microwave-assisted heating (100–120°C, 1–2 h) to overcome kinetic barriers.
  • Additives : K₂CO₃ or CsF as bases to enhance transmetallation .

How do substituents at the 3,8-positions affect the ligand’s ability to form co-crystals or supramolecular assemblies?

Advanced Research Question
Biphenyl groups enhance π-π stacking and van der Waals interactions, facilitating co-crystallization with aromatic partners (e.g., thiourea derivatives). For example, 1,10-phenanthroline forms hydrogen-bonded adducts with 4-fluorophenylthiourea, as shown by single-crystal studies . Computational tools (Mercury, CrystalExplorer) can predict packing motifs and interaction energies .

What computational methods are recommended for predicting the redox behavior of this compound?

Advanced Research Question

  • Cyclic voltammetry simulations : Use DFT-calculated HOMO/LUMO energies to estimate oxidation/reduction potentials.
  • NBO analysis : Identify charge distribution in biphenyl substituents and their impact on redox stability .
    Experimental validation via electrochemical studies (e.g., in CH₃CN with 0.1 M TBAPF₆) is essential to correlate theory with observed behavior .

How can researchers address solubility issues in biological assays involving this compound?

Basic Research Question

  • Co-solvents : Use DMSO (≤1% v/v) or Cremophor EL for aqueous dispersion.
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to enhance bioavailability.
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .

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